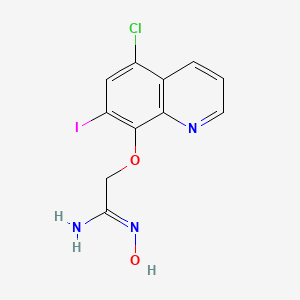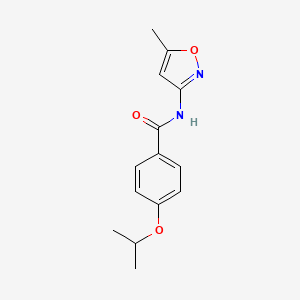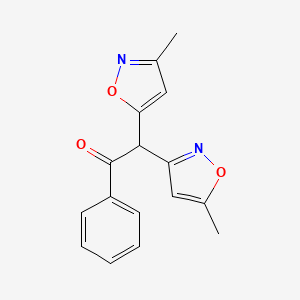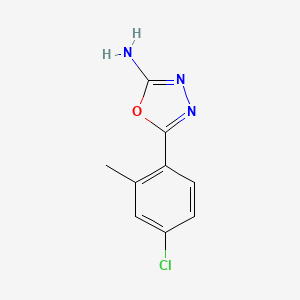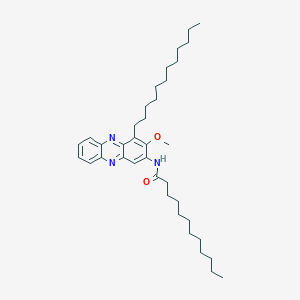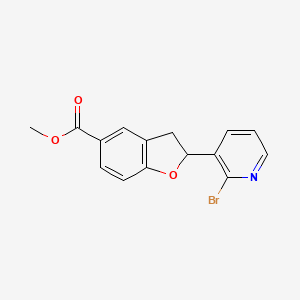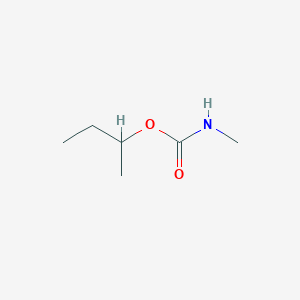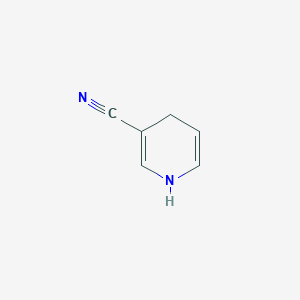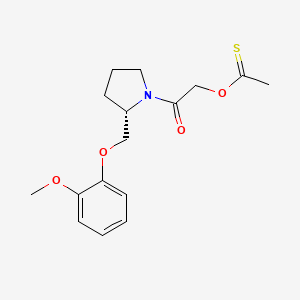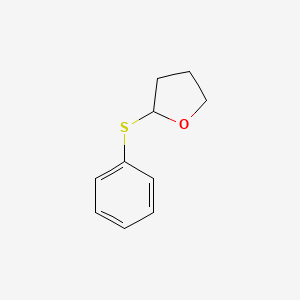
2-(Phenylthio)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylthio)tetrahydrofuran can be synthesized through several methods. One common approach involves the lithiation of tetrahydrofuran followed by electrophilic trapping with phenyl disulfide. The reaction typically requires a cold bath (e.g., acetone/dry ice) and an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrahydrofuran ring or the phenylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the tetrahydrofuran ring .
Scientific Research Applications
2-(Phenylthio)tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Phenylthio)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can participate in various binding interactions, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylthio)oxolane
- 2-Phenylthiotetrahydrofuran
- 2-(Phenylthio)biphenyl
Uniqueness
2-(Phenylthio)tetrahydrofuran is unique due to its specific substitution pattern and the presence of both a tetrahydrofuran ring and a phenylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
60623-60-1 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-phenylsulfanyloxolane |
InChI |
InChI=1S/C10H12OS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
STOFDPRYPBZFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


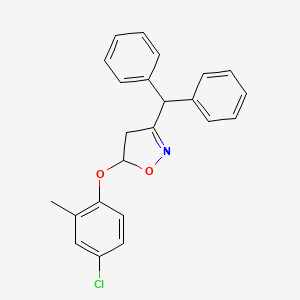
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
